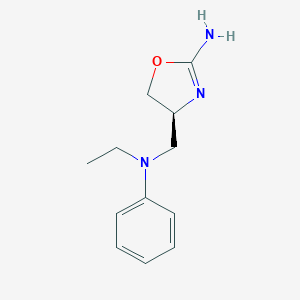
4-Cyano-3-(4-methoxyphenyl)-5-(methylthio)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related thiophene derivatives often involves multi-step reactions including decarboxylation, esterification, and oxidative cyclization processes. For example, the synthesis of benzo[b]thiophene-2-carboxylic acids with methyl and methoxy groups involves decarboxylation to yield the corresponding thiophenes and esterification to their methyl esters (Campaigne & Abe, 1975).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their electronic and optical properties. Studies have shown that substituting thiophene moieties with groups like methoxy and cyano can significantly alter their photophysical properties, affecting their luminescence and quantum yields (Kim et al., 2021).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, including nucleophilic substitution, cyclization, and coupling reactions, to yield a wide range of heterocyclic compounds. These reactions are influenced by the nature of the substituents on the thiophene ring. For instance, the presence of a cyano group can facilitate nucleophilic addition reactions (Kisaki et al., 1974).
Physical Properties Analysis
The physical properties of thiophene derivatives, including solubility, melting point, and boiling point, are significantly influenced by their molecular structure. Substituents like the methoxy and methylthio groups can affect these properties by altering the compound's polarity and intermolecular interactions (Mahata et al., 2003).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for the application of thiophene derivatives in synthesis and material science. The introduction of electron-withdrawing groups like cyano can enhance the acidity of adjacent hydrogen atoms, facilitating deprotonation and subsequent chemical transformations (Corral & Lissavetzky, 1984).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Benzo[b]thiophene derivatives, including those similar to the chemical , have been synthesized and characterized, providing insights into the formation of various substituted benzo[b]thiophenes and their potential applications in different fields (Campaigne & Abe, 1975).
Photophysical Properties
- Studies on derivatives of thiophene, such as methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, reveal how substituents like methoxy and cyano groups can significantly influence luminescence properties, highlighting potential applications in materials science and optoelectronics (Kim et al., 2021).
Chemical Reactions and Compounds Formation
- The formation of various compounds through reactions involving acylaminocyanoesters and thiophene derivatives, including crystallographic investigations, suggests potential applications in pharmaceuticals and material science (Golankiewicz et al., 1985).
Electrochemical and Electrochromic Performances
- Electrochemical polymerization of thiophene derivatives has been explored for their electrochromic performances, indicating potential use in electronic devices and display technologies (Li et al., 2020).
Crystal Structure Analysis
- Crystal structure analysis of compounds containing thiophene moieties, such as febuxostat, reveals detailed molecular arrangements, which is crucial for understanding and designing new materials and pharmaceuticals (Wu et al., 2015).
Eigenschaften
IUPAC Name |
4-cyano-3-(4-methoxyphenyl)-5-methylsulfanylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S2/c1-18-9-5-3-8(4-6-9)11-10(7-15)14(19-2)20-12(11)13(16)17/h3-6H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHMBDXBFGRSNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=C2C#N)SC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370987 |
Source


|
| Record name | 4-Cyano-3-(4-methoxyphenyl)-5-(methylsulfanyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3-(4-methoxyphenyl)-5-(methylthio)thiophene-2-carboxylic acid | |
CAS RN |
116493-07-3 |
Source


|
| Record name | 4-Cyano-3-(4-methoxyphenyl)-5-(methylsulfanyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



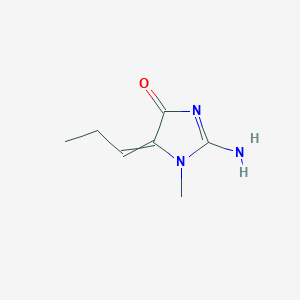
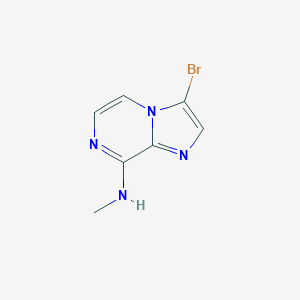
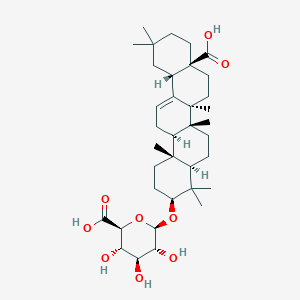


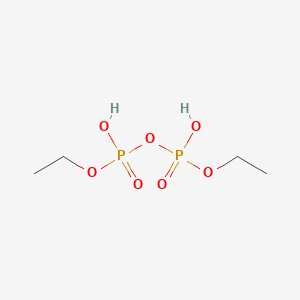

![1-Isocyanato-4-[3-(4-isocyanatophenoxy)-2,2-bis[(4-isocyanatophenoxy)methyl]propoxy]benzene](/img/structure/B51743.png)


